molecular formula C21H24N2O5 B010550 5-Benzyloxy-N,N-dimethyltryptamine oxalate CAS No. 101832-88-6

5-Benzyloxy-N,N-dimethyltryptamine oxalate

Cat. No.: B010550
CAS No.: 101832-88-6
M. Wt: 384.4 g/mol
InChI Key: NOFCFKLTAPSEQJ-UHFFFAOYSA-N
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Description

5-Benzyloxy-N,N-dimethyltryptamine oxalate is a synthetic substituted tryptamine of significant interest in chemical biology and neuropharmacology research. This compound features a benzyloxy group at the fifth position of the indole ring, a key structural modification that influences its receptor binding affinity and physicochemical properties. With a molecular formula of C₂₁H₂₄N₂O₅ and a molecular weight of 384.4 g/mol, it is supplied as a stable oxalate salt to ensure prolonged integrity for research applications. In scientific investigations, this compound serves as a crucial tool for probing the structure-activity relationships (SAR) of the serotonergic system. The 5-benzyloxy substitution pattern is of particular relevance, as it introduces greater steric bulk and lipophilicity compared to simpler tryptamines like N,N-dimethyltryptamine (DMT). This alteration affects the molecule's binding to serotonin (5-HT) receptors, a family of proteins critically involved in regulating mood, cognition, and perception. Researchers utilize this and related analogs to map receptor binding sites and understand the molecular determinants of agonist activity, which is fundamental for the rational design of novel neurotherapeutics. The primary research value of this compound lies in its application as a chemical probe in in vitro assays, including radioligand binding and functional cell-based studies. It helps elucidate how specific substitutions on the tryptamine scaffold modulate interactions with various 5-HT receptor subtypes, such as 5-HT1D, 5-HT2, and 5-HT6. This research provides foundational insights that contribute to the broader exploration of neural plasticity and the potential development of treatments for neuropsychiatric disorders. Attention: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]azanium;2-hydroxy-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O.C2H2O4/c1-21(2)11-10-16-13-20-19-9-8-17(12-18(16)19)22-14-15-6-4-3-5-7-15;3-1(4)2(5)6/h3-9,12-13,20H,10-11,14H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFCFKLTAPSEQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+](C)CCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80144254
Record name Indole, 5-benzyloxy-3-(2-dimethylaminoethyl)-, oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101832-88-6
Record name Indole, 5-benzyloxy-3-(2-dimethylaminoethyl)-, oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101832886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole, 5-benzyloxy-3-(2-dimethylaminoethyl)-, oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 5 Benzyloxy N,n Dimethyltryptamine Oxalate

Established Synthetic Routes to the Indole (B1671886) Core of 5-Benzyloxy-N,N-dimethyltryptamine

The synthesis of the 5-benzyloxyindole (B140440) scaffold, the central structural component of 5-Benzyloxy-N,N-dimethyltryptamine, can be achieved through several established methodologies. These routes primarily include the Fischer indole synthesis and methods starting from pre-existing substituted indole precursors.

Fischer Indole Cyclization Strategies

The Fischer indole synthesis is a robust and widely utilized reaction for constructing the indole ring system. wikipedia.org Discovered by Emil Fischer in 1883, this method involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org In the context of synthesizing the 5-benzyloxyindole core, the key starting material is p-benzyloxyphenylhydrazine.

The general mechanism proceeds through the initial formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Subsequent protonation triggers a cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement, leading to a diimine intermediate. This intermediate cyclizes and eliminates ammonia (B1221849) to form the aromatic indole ring. wikipedia.org

For the synthesis of tryptamine (B22526) analogues like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), which is structurally similar to the target compound, the Fischer indole reaction is a key step. nih.govacs.org The process typically employs 4-methoxyphenylhydrazine hydrochloride and 4-(dimethylamino)butyraldehyde diethyl acetal (B89532) under acidic conditions (e.g., sulfuric acid, polyphosphoric acid, or p-toluenesulfonic acid). wikipedia.orgacs.org By analogy, substituting 4-methoxyphenylhydrazine with 4-benzyloxyphenylhydrazine (B1269750) would lead to the corresponding 5-benzyloxyindole structure. The reaction can be optimized for continuous flow processes, allowing for efficient synthesis and in-line extraction of the product. nih.gov

Table 1: Key Aspects of the Fischer Indole Synthesis for Substituted Indoles | Feature | Description | Reference | | --- | --- | --- | | Key Reactants | A substituted phenylhydrazine (e.g., 4-benzyloxyphenylhydrazine) and a carbonyl compound (aldehyde or ketone). | wikipedia.org | | Catalysts | Brønsted acids (HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (BF₃, ZnCl₂, AlCl₃). | wikipedia.org | | Mechanism | Involves formation of a phenylhydrazone, isomerization to an enamine, a cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement, and elimination of ammonia. | wikipedia.org | | Application | Widely used in the synthesis of tryptan-class drugs and other substituted indoles. wikipedia.orgacs.org | | Modern Variations | Palladium-catalyzed versions (Buchwald modification) and continuous flow synthesis have been developed for improved efficiency and scope. wikipedia.orgnih.gov |

Approaches via Substituted Indole Precursors

An alternative to building the indole ring from scratch is to start with a pre-functionalized indole and introduce the benzyloxy group. A common precursor is 5-hydroxyindole, which can be benzylated to yield 5-benzyloxyindole. bloomtechz.com 5-Benzyloxyindole itself is a commercially available and versatile intermediate used in the synthesis of various compounds, including protein kinase C (PKC) inhibitors and other biologically active molecules. bloomtechz.comchemicalbook.comsigmaaldrich.com

Another documented route involves the reduction of 5-benzyloxyindole-3-carboxaldehyde. This aldehyde can be reduced using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) with a palladium-charcoal catalyst (Pd/C) to yield the corresponding skatole (3-methylindole derivative), demonstrating a pathway for modifying substituents at the 3-position. cdnsciencepub.com The synthesis of 4-benzyloxyindole (B23222) has been described in detail, starting from 2-methyl-3-nitrophenol (B1294317) which is benzylated to form 6-benzyloxy-2-nitrotoluene. orgsyn.org This intermediate is then condensed with N,N-dimethylformamide dimethyl acetal and pyrrolidine, followed by reductive cyclization using Raney nickel and hydrazine (B178648) hydrate (B1144303) to form the 4-benzyloxyindole ring. orgsyn.org A similar strategy could be adapted for the 5-substituted isomer.

N,N-Dimethylation and Side Chain Elaboration Techniques

Once the 5-benzyloxyindole core with an ethylamine (B1201723) side chain (5-benzyloxytryptamine) is obtained, the final step in forming the free base is the N,N-dimethylation of the primary amine.

Reductive Amination Procedures

Reductive amination is a widely employed and efficient method for N,N-dimethylation of primary amines, including tryptamines. nih.govmanchester.ac.ukresearchgate.net The process typically involves reacting 5-benzyloxytryptamine (B112264) with an excess of formaldehyde (B43269) in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice for this reduction because it is mild and selectively reduces the intermediate iminium ion without affecting other functional groups. nih.govresearchgate.net

The reaction is generally carried out in a solvent like methanol (B129727) in the presence of acetic acid. nih.govresearchgate.net A study on the synthesis of N,N-dimethyltryptamine (DMT) detailed the potential for side-product formation, such as N-methyltryptamine (NMT) from incomplete methylation and various β-carboline derivatives. nih.govresearchgate.net Optimization of stoichiometric ratios and careful control of reaction conditions are crucial to maximize the yield of the desired N,N-dimethylated product. nih.gov

Table 2: Typical Reagents in Reductive Amination of Tryptamines

Reagent Role Common Examples Reference
Amine Substrate The starting primary or secondary amine. Tryptamine, 5-Benzyloxytryptamine nih.govresearchgate.net
Carbonyl Source Provides the methyl group. Aqueous Formaldehyde (37-40%) nih.govresearchgate.net
Reducing Agent Reduces the intermediate iminium ion/enamine. Sodium Cyanoborohydride (NaBH₃CN), Sodium Borohydride (NaBH₄) nih.gov
Solvent Dissolves reactants. Methanol, Acetonitrile (B52724) nih.govresearchgate.net

| Acid Catalyst | Facilitates iminium ion formation. | Acetic Acid | nih.govresearchgate.net |

Alternative Methylation Protocols

While reductive amination is common, other methods for N,N-dimethylation exist. The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, has been reported to yield polymeric material when applied to tryptamines and is generally less favored. cdnsciencepub.com

A more successful alternative involves the formation and subsequent reduction of carbamates. cdnsciencepub.com In this procedure, the primary amine of tryptamine is first reacted with methyl chloroformate to form a carbamate (B1207046) intermediate. This intermediate is then reduced with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), to yield the N-methylated or N,N-dimethylated product. This method is particularly useful when other functional groups sensitive to the conditions of reductive amination are present in the molecule. cdnsciencepub.com

Direct alkylation using methylating agents like methyl iodide or methyl bromide can also be employed, though these reagents are highly reactive and may lead to the formation of quaternary ammonium (B1175870) salts if not carefully controlled. sciencemadness.org

Formation of the Oxalate (B1200264) Salt for Research Applications

The final step in preparing the title compound is the conversion of the freebase 5-Benzyloxy-N,N-dimethyltryptamine into its oxalate salt. Tryptamine freebases are often oils or low-melting solids that can be susceptible to degradation, particularly oxidation, which can form inactive N-oxides. nih.gov Converting the basic amine to a salt enhances its stability, increases its melting point, and often yields a crystalline solid that is easier to handle, purify, and store for long-term research applications. nih.gov

The formation of the oxalate salt is typically achieved by dissolving the freebase in a suitable organic solvent, such as acetone (B3395972) or ethanol, and adding a solution of oxalic acid in the same or a miscible solvent. The resulting 5-Benzyloxy-N,N-dimethyltryptamine oxalate precipitates from the solution and can be collected by filtration, washed, and dried. mdma.ch The choice of salt can be critical; while oxalates are common, other salts like fumarates and hydrochlorides are also used depending on the desired physical properties and application. nih.govacs.orgmdma.ch

Emerging Methodologies for Analogous Tryptamine Synthesis

The synthesis of tryptamine derivatives, a critical scaffold in numerous biologically active compounds, is continually evolving. Traditional synthetic routes are often being supplemented or replaced by innovative methodologies that offer improved efficiency, scalability, and sustainability. This section explores several emerging techniques that hold significant promise for the synthesis of tryptamine analogs, with a conceptual application to the formation of 5-Benzyloxy-N,N-dimethyltryptamine.

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients, offering advantages such as enhanced safety, better process control, and straightforward scalability. nih.govrsc.orgugent.beresearchgate.net The application of flow chemistry to the synthesis of N,N-dimethyltryptamine (DMT) and its analogs, particularly through the Fischer indole synthesis, demonstrates its potential for producing compounds like 5-Benzyloxy-N,N-dimethyltryptamine. nih.govresearchgate.net

In a typical flow setup for tryptamine synthesis, reagents are continuously pumped through a heated reactor coil. nih.gov This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity compared to batch processes. nih.gov For instance, the Fischer indole synthesis of DMT analogs has been successfully performed in a continuous flow system, achieving high conversion rates and facilitating in-line extraction of the product. nih.govrsc.orgugent.beresearchgate.net This methodology often utilizes more environmentally friendly solvents, further enhancing its appeal. rsc.orgugent.be

The synthesis of 5-substituted tryptamines, including derivatives like 5-methoxy-DMT and 5-bromo-DMT, has been optimized using flow conditions. researchgate.net This suggests that a similar approach could be readily adapted for the synthesis of 5-Benzyloxy-N,N-dimethyltryptamine. The process would likely involve the reaction of a suitably protected 4-(dimethylamino)butyraldehyde derivative with a p-benzyloxyphenylhydrazine under acidic conditions within the flow reactor. The continuous nature of the process would allow for rapid optimization of reaction conditions to maximize the yield of the desired indole. Subsequent oxalate salt formation could be integrated as a downstream processing step.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Tryptamine Analogs

ParameterBatch SynthesisContinuous Flow Synthesis
Heat & Mass Transfer Limited by vessel sizeSuperior, due to high surface-area-to-volume ratio
Safety Handling of large quantities of hazardous materialsSmaller reaction volumes at any given time, enhanced safety
Scalability Often requires significant redevelopmentMore straightforward by extending operation time
Process Control Difficult to precisely control temperature and mixingPrecise control over temperature, pressure, and residence time
Reaction Time Often longerSignificantly reduced
Yield & Purity Variable, may require extensive purificationGenerally higher yields and purity

Enzymatic Biocatalytic Approaches for Tryptamine Derivatization

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze reactions under mild conditions with high stereo- and regioselectivity, often obviating the need for protecting groups and reducing waste streams. For the synthesis of tryptamine analogs, several classes of enzymes are of particular interest.

Tryptophan Decarboxylases (TDCs): These enzymes catalyze the decarboxylation of L-tryptophan and its analogs to the corresponding tryptamines. wikipedia.org The substrate scope of some TDCs has been shown to be quite broad, accommodating various substitutions on the indole ring. nih.gov For instance, L-tryptophan decarboxylase from rice has been shown to convert 5-hydroxytryptophan (B29612) into serotonin (B10506) (5-hydroxytryptamine). nih.gov This suggests that a 5-benzyloxy-L-tryptophan precursor could potentially be a substrate for a suitable TDC, directly yielding 5-benzyloxytryptamine. biosynth.comnih.gov The subsequent N,N-dimethylation to produce 5-Benzyloxy-N,N-dimethyltryptamine could then be achieved through traditional chemical methods or potentially by employing N-methyltransferase enzymes.

Tryptophan Synthases (TrpSs): Tryptophan synthases are another class of enzymes with synthetic potential. They can catalyze the formation of tryptophan and its analogs from indole and L-serine. Engineered TrpS enzymes have been utilized in chemoenzymatic routes to produce various tryptamine derivatives. This approach could be envisioned for the synthesis of 5-benzyloxytryptophan from 5-benzyloxyindole, which would then be converted to the target tryptamine.

Other Enzymatic Transformations: Chemoenzymatic strategies can also be employed for the derivatization of existing tryptamine scaffolds. For example, the enzymatic phosphorylation of 5-methylpsilocin to 5-methylpsilocybin has been demonstrated using a 4-hydroxytryptamine (B1209533) kinase. nih.govnih.gov While not directly applicable to benzylation, this highlights the potential of using enzymes for specific functional group installations on the tryptamine core.

Table 2: Key Enzymes in Tryptamine Analog Synthesis

EnzymeReaction CatalyzedPotential Application for 5-Benzyloxy-N,N-dimethyltryptamine Synthesis
Tryptophan Decarboxylase (TDC) Decarboxylation of L-tryptophan analogsConversion of 5-benzyloxy-L-tryptophan to 5-benzyloxytryptamine.
Tryptophan Synthase (TrpS) Synthesis of L-tryptophan analogs from indolesSynthesis of 5-benzyloxy-L-tryptophan from 5-benzyloxyindole.
N-Methyltransferase Transfer of a methyl group to an amineN,N-dimethylation of 5-benzyloxytryptamine.
Kinases Transfer of a phosphate (B84403) group(By analogy) Highlights potential for specific enzymatic functionalization.

Photocatalytic Benzylation and Related Coupling Reactions

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of transformations under mild reaction conditions. capes.gov.br This methodology relies on the ability of a photocatalyst to absorb visible light and initiate single-electron transfer (SET) processes, generating reactive radical intermediates. capes.gov.br While direct photocatalytic benzylation to form 5-Benzyloxy-N,N-dimethyltryptamine has not been extensively reported, related photocatalytic reactions suggest the feasibility of such an approach.

Photocatalytic C-H Functionalization: Research has demonstrated the ability to functionalize the C-H bonds of indoles using photoredox catalysis. For instance, the acylation of indoles at the C3 position has been achieved using α-oxo acids under visible light irradiation. rsc.org Conceptually, a similar strategy could be developed for the direct C5-benzylation of an appropriately substituted tryptamine precursor, although this would require overcoming challenges related to regioselectivity.

Photocatalytic O-Benzylation: The photocatalytic O-benzylation of phenols has been reported, offering a potential route to the 5-benzyloxy moiety. nih.gov This type of reaction could be adapted to a precursor such as 5-hydroxy-N,N-dimethyltryptamine (bufotenine). The reaction would involve the generation of a benzyl (B1604629) radical from a suitable precursor, which would then be coupled with the hydroxyl group at the 5-position of the indole ring.

Cross-Coupling Reactions: The merger of photoredox catalysis with transition metal catalysis has enabled novel cross-coupling reactions. These dual catalytic systems can facilitate the formation of C-O bonds under mild conditions. A potential application could be the coupling of a 5-halo-N,N-dimethyltryptamine intermediate with benzyl alcohol or a benzyl-metal species, catalyzed by a combination of a photocatalyst and a transition metal complex.

While these photocatalytic methods are still emerging for the specific synthesis of 5-Benzyloxy-N,N-dimethyltryptamine, they represent a frontier in synthetic chemistry that could lead to more efficient and sustainable routes to this and other tryptamine analogs in the future.

Advanced Analytical Characterization in Chemical Research of 5 Benzyloxy N,n Dimethyltryptamine Oxalate

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is indispensable for elucidating the molecular structure of a compound. By interacting with electromagnetic radiation, molecules produce unique spectra that reveal information about their atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule by mapping the carbon and proton frameworks. nih.gov For 5-Benzyloxy-N,N-dimethyltryptamine, ¹H and ¹³C NMR spectra provide definitive confirmation of its molecular structure. rsc.orgresearchgate.net

In ¹H NMR analysis, the chemical shifts (δ) of protons are indicative of their local electronic environment. Key signals for 5-Benzyloxy-N,N-dimethyltryptamine would be expected in specific regions of the spectrum, confirming the presence of the indole (B1671886) ring, the benzyloxy group, and the dimethylaminoethyl side chain. researchgate.net Two-dimensional NMR experiments can further be used to assign signals with certainty. rsc.org

Table 1: Expected ¹H NMR Chemical Shift Ranges for Key Moieties of 5-Benzyloxy-N,N-dimethyltryptamine

Proton EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
Indole N-H~10.0 - 11.0Broad singlet (br s)
Aromatic Protons (Indole & Benzyl (B1604629) Rings)~6.8 - 7.6Multiplets (m)
Benzyloxy CH₂~5.0 - 5.2Singlet (s)
Ethylamine (B1201723) CH₂-N~2.6 - 3.0Triplet (t) or Multiplet (m)
Ethylamine Ar-CH₂~2.9 - 3.3Triplet (t) or Multiplet (m)
N-Methyl (CH₃)₂~2.2 - 2.4Singlet (s)

Mass spectrometry (MS) is a critical analytical tool used to determine the molecular weight and elemental composition of a compound. It ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). For 5-Benzyloxy-N,N-dimethyltryptamine (free base, C₁₉H₂₂N₂O), high-resolution mass spectrometry (HR-MS) can precisely confirm its molecular mass. rsc.org

When coupled with techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed. uni.lu The predicted monoisotopic mass for the [M+H]⁺ adduct is 295.18050 m/z. uni.lu Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion. Tryptamine (B22526) derivatives characteristically fragment with a loss of the dimethylamino group. nih.gov This fragmentation pattern provides unequivocal structural confirmation. researchgate.net

Table 2: Predicted Mass Spectrometry Data for 5-Benzyloxy-N,N-dimethyltryptamine Adducts

AdductMass-to-Charge Ratio (m/z)
[M+H]⁺295.18050
[M+Na]⁺317.16244
[M+K]⁺333.13638
[M+NH₄]⁺312.20704

Data based on predicted values for the free base form. uni.lu

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of a chemical compound and for performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like 5-Benzyloxy-N,N-dimethyltryptamine Oxalate (B1200264). The development of a robust HPLC method is crucial for obtaining accurate and reproducible results. researchgate.net

Method development involves selecting an appropriate stationary phase (column), mobile phase, and detector. For tryptamines, reversed-phase columns, such as C18 or Biphenyl, are commonly used. proquest.comoup.com The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer containing an acid modifier like trifluoroacetic acid (TFA) or formic acid, often run in a gradient elution mode. researchgate.netproquest.com Detection is commonly performed using a photodiode array (PDA) detector, which can also provide UV spectral data to aid in peak identification, or a mass spectrometer (LC-MS). proquest.comnih.gov Method validation ensures the assay is linear, accurate, precise, and specific for the analyte. oup.comnih.gov

Table 3: Example HPLC Method Parameters for Tryptamine Analysis

ParameterCondition
ColumnReversed-Phase C18, 5 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate1.0 mL/min
DetectionUV at 280 nm
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. japsonline.com It is highly effective for the identification of volatile and thermally stable compounds. researchgate.net However, tryptamines containing polar functional groups can exhibit poor chromatographic behavior or thermal degradation. proquest.com

To overcome these issues, chemical derivatization is often employed to convert the analyte into a more volatile and thermally stable form. jfda-online.com Common derivatization techniques for tryptamines include silylation (e.g., using BSTFA to form a trimethylsilyl (B98337) or TMS derivative) or acylation. researchgate.netjfda-online.com The resulting derivative can then be readily analyzed by GC-MS, providing a distinct retention time and a characteristic mass spectrum for identification. swgdrug.org

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of chemical reactions and for the preliminary analysis of compound purity. critical.consultingresearchgate.net The technique involves spotting the compound on a plate coated with a stationary phase, typically silica (B1680970) gel. tandfonline.com

The plate is then developed in a chamber containing a suitable mobile phase. The choice of mobile phase is critical for achieving good separation of the compound from starting materials or impurities. tandfonline.comproquest.com For indole alkaloids, various solvent systems can be employed. tandfonline.comnih.gov After development, the separated spots are visualized, commonly under UV light where indole-containing compounds often fluoresce. critical.consulting Staining with a developing reagent, such as ninhydrin (B49086) or p-dimethylaminobenzaldehyde (p-DMAB), can also be used for visualization. researchgate.netproquest.com The retention factor (Rf) value is calculated to help identify the compound.

Table 4: Common TLC Systems for Tryptamine Analysis

Stationary PhaseMobile Phase (v/v)Visualization
Silica Gel 60 F₂₅₄Methanol (B129727) / 28% Ammonia (B1221849) (100:1.5)UV Light (365 nm) after heating and resolving spray critical.consulting
Silica GelAcetone (B3395972) / NH₄OH (95:5)Ninhydrin spray researchgate.net
Silica Geln-Butanol / Water / Acetic Acid (2:1:1)p-DMAB reagent proquest.com

Other Advanced Characterization Methodologies (e.g., Predicted Collision Cross-Section (CCS))

In the realm of advanced analytical characterization in chemical research, computational methods are increasingly employed to predict the physicochemical properties of molecules. One such property, the predicted Collision Cross-Section (CCS), has emerged as a valuable parameter in the structural elucidation and identification of chemical compounds. The CCS of an ion, measured in square angstroms (Ų), represents its rotational average projected area and is a key parameter in ion mobility spectrometry (IMS).

For 5-Benzyloxy-N,N-dimethyltryptamine, the predicted Collision Cross-Section (CCS) for the protonated molecule ([M+H]+) has been reported as 170.9 Ų. This value provides an important data point for its analytical profile. When coupled with mass spectrometry, ion mobility separation, which is based on the size, shape, and charge of an ion, can provide an additional dimension of separation, enhancing the confidence in compound identification.

The prediction of CCS values is often accomplished through machine learning models trained on large datasets of experimentally determined CCS values and molecular descriptors. nih.gov These predictive tools are particularly useful for novel or rare compounds where physical reference standards may not be readily available for experimental determination of CCS. The calculated CCS value can be used to filter database search results and to compare with experimental data if it becomes available, thereby aiding in the confirmation of the compound's identity.

While predicted CCS values are a powerful tool, it is important to note that their accuracy can be influenced by the chemical class of the compound and the diversity of the training dataset used for the prediction model. nih.gov For tryptamine derivatives like 5-Benzyloxy-N,N-dimethyltryptamine, the presence of the bulky benzyloxy group will significantly influence its three-dimensional structure and, consequently, its collision cross-section.

The table below summarizes the key predicted analytical parameter for 5-Benzyloxy-N,N-dimethyltryptamine oxalate.

Analytical ParameterValueIon Adduct
Predicted Collision Cross-Section (CCS)170.9 Ų[M+H]⁺

Structure Activity Relationship Sar Investigations of 5 Benzyloxy N,n Dimethyltryptamine Oxalate

Impact of the 5-Benzyloxy Group on Receptor Binding and Selectivity

The presence of a benzyloxy group at the 5-position of the indole (B1671886) ring is a defining characteristic of 5-Benzyloxy-N,N-dimethyltryptamine. This bulky, lipophilic substituent significantly influences the compound's affinity and selectivity for various receptors, particularly serotonin (B10506) (5-HT) receptors.

In the broader context of tryptamine (B22526) derivatives, substitution at the 5-position is a critical determinant of pharmacological activity. For instance, a methoxy (B1213986) group at this position, as seen in 5-MeO-DMT, is known to enhance potency at 5-HT2 receptors. psilosybiini.info The replacement of the smaller methoxy group with the larger benzyloxy group in 5-Benzyloxy-N,N-dimethyltryptamine is expected to alter the binding profile due to steric and electronic factors. The benzyloxy group, with its aromatic ring, can engage in different types of interactions within the receptor binding pocket compared to a simple methoxy group.

The selectivity of tryptamines for different 5-HT receptor subtypes is also affected by 5-position substituents. For instance, in N-benzyltryptamines, the introduction of a 5-methoxy group can influence the selectivity between 5-HT2A and 5-HT2C receptors. nih.gov It is plausible that the large benzyloxy group could confer a unique selectivity profile for 5-Benzyloxy-N,N-dimethyltryptamine, potentially favoring or disfavoring binding to certain receptor subtypes based on the architecture of their respective binding pockets.

Role of the N,N-Dimethylaminoethyl Side Chain in Molecular Recognition

The N,N-dimethylaminoethyl side chain is a common feature in many psychoactive tryptamines, including N,N-dimethyltryptamine (DMT). nih.gov This side chain plays a crucial role in the molecule's ability to be recognized by and bind to its target receptors. The tertiary amine of the dimethylamino group is typically protonated at physiological pH, allowing it to form an ionic bond with a conserved aspartate residue in the transmembrane domain 3 of aminergic G-protein coupled receptors, such as the 5-HT receptors.

The length and branching of the N-alkyl substituents are critical for receptor affinity and functional activity. In a series of 4-substituted tryptamine analogs, it was observed that tryptamines with bulkier N-alkyl groups, such as N,N-diisopropyl, exhibited lower potency at the 5-HT2C receptor. psychedelicreview.com This suggests that the size of the N,N-dimethyl groups in 5-Benzyloxy-N,N-dimethyltryptamine is within a favorable range for interacting with key serotonin receptor subtypes.

Furthermore, the presence of two methyl groups on the nitrogen atom is significant. For instance, N-methylation of N-3-bromobenzyl-5-methoxytryptamine was found to completely abolish its affinity for the 5-HT2A receptor, indicating that tertiary amines are not well-tolerated in that specific N-benzyltryptamine series. nih.gov However, in the case of DMT and its analogs, the N,N-dimethyl configuration is a well-established feature for potent activity.

Influence of Oxalate (B1200264) Salt Formation on Biochemical Interactions (e.g., solubility effects on assay performance)

5-Benzyloxy-N,N-dimethyltryptamine is often supplied as an oxalate salt. sigmaaldrich.com The formation of a salt is a common practice in pharmaceutical and chemical research to improve the stability and solubility of a compound. The oxalate salt of 5-Benzyloxy-N,N-dimethyltryptamine enhances its solubility in aqueous solutions, which is a critical factor for in vitro biochemical assays.

In receptor binding assays or functional assays that are typically conducted in aqueous buffers, poor solubility of a test compound can lead to inaccurate and unreliable results. The compound may precipitate out of solution, leading to a lower effective concentration than intended. By converting the freebase form of 5-Benzyloxy-N,N-dimethyltryptamine to its oxalate salt, its aqueous solubility is increased, ensuring that it remains dissolved in the assay medium. This allows for more accurate determination of its binding affinity (Ki) or functional potency (EC50).

While the primary purpose of salt formation is to improve physicochemical properties, it is generally assumed that the salt form does not directly participate in the biochemical interactions at the receptor level. Once dissolved, the salt dissociates into the protonated tryptamine cation and the oxalate anion. It is the cationic form of 5-Benzyloxy-N,N-dimethyltryptamine that interacts with the receptor. However, the choice of the counter-ion (in this case, oxalate) can have indirect effects. For example, different salts can lead to different pH values in solution, which could potentially influence the conformation of the receptor or the ionization state of the ligand. Therefore, careful control of buffering conditions in biochemical assays is essential. The use of salt forms with different physicochemical properties can also influence the results of studies on various organisms. mdpi.com

Comparative SAR Analysis with Other Tryptamine Derivatives and Analogues (e.g., 5-MeO-DMT, N-benzyltryptamines, DALT)

A comparative analysis of the structure-activity relationships of 5-Benzyloxy-N,N-dimethyltryptamine with other tryptamine derivatives provides valuable insights into the determinants of their pharmacological profiles.

Comparison with 5-MeO-DMT:

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a close structural analog of 5-Benzyloxy-N,N-dimethyltryptamine, differing only in the substituent at the 5-position (methoxy vs. benzyloxy). 5-MeO-DMT is a potent agonist at both 5-HT1A and 5-HT2A receptors, with a significantly higher affinity for the 5-HT1A subtype. nih.govnih.gov The replacement of the small methoxy group with the much larger benzyloxy group is a significant structural modification. This increased bulk at the 5-position in 5-Benzyloxy-N,N-dimethyltryptamine likely alters its fit within the binding pockets of 5-HT receptors. While the ether oxygen in both compounds can act as a hydrogen bond acceptor, the phenyl ring of the benzyloxy group introduces the potential for additional pi-stacking or hydrophobic interactions, which could either enhance or diminish affinity depending on the specific receptor subtype. In some cases, 5-MeO-DMT is more potent than DMT. utahpatients.org

Comparison with N-benzyltryptamines:

N-benzyltryptamines are characterized by a benzyl (B1604629) group attached to the nitrogen atom of the side chain, rather than a substituent on the indole ring. Studies on N-benzyltryptamines have shown that this modification can significantly increase affinity and potency at 5-HT2 receptors. nih.govresearchgate.net For example, N-benzyl-5-methoxytryptamine binds more strongly to both 5-HT2A and 5-HT2C receptors than N-isopropyl-N-methyl-5-methoxytryptamine. nih.gov In contrast, 5-Benzyloxy-N,N-dimethyltryptamine has the benzyl moiety as part of a benzyloxy group at the 5-position of the indole ring. This places the bulky aromatic group in a different region of the molecule, which would lead to a different mode of interaction with the receptor compared to N-benzyltryptamines. The N,N-dimethylaminoethyl side chain of 5-Benzyloxy-N,N-dimethyltryptamine is retained, which is known to be important for molecular recognition, whereas N-benzyltryptamines have a modified side chain.

Comparison with DALT:

N,N-Diallyltryptamine (DALT) is another synthetic tryptamine derivative where the N,N-dimethyl groups are replaced by N,N-diallyl groups. Structure-activity relationship studies of DALT and its ring-substituted derivatives have shown that the nature of the substituent at the 5-position significantly influences receptor binding affinities. researchgate.net For example, introducing a methoxy group at the 5-position (5-MeO-DALT) alters its metabolic profile and receptor interactions. researchgate.net Comparing 5-Benzyloxy-N,N-dimethyltryptamine with DALT highlights the importance of both the indole ring substitution and the N-alkyl substituents. The bulky benzyloxy group at the 5-position of 5-Benzyloxy-N,N-dimethyltryptamine would be expected to have a more pronounced steric effect compared to the hydrogen atom at the same position in DALT.

Table 1: Comparative Receptor Binding Data for Tryptamine Derivatives

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)
5-MeO-DMT 1.9-3~57-300~1800
DMT >10,00038.3-
N-benzyl-5-methoxytryptamine ---

In Silico Approaches to Structure-Activity Relationships (QSAR, Pharmacophore Modeling)

In silico methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful tools for understanding the relationship between the chemical structure of a compound and its biological activity. While specific in silico studies on 5-Benzyloxy-N,N-dimethyltryptamine oxalate were not found in the search results, the principles of these methods can be applied to hypothesize its interactions.

QSAR:

QSAR studies involve developing mathematical models that correlate the chemical properties of a series of compounds with their biological activities. nih.gov For a series of tryptamine derivatives including 5-Benzyloxy-N,N-dimethyltryptamine, a QSAR model could be built to predict receptor binding affinity or functional potency. The model would use various molecular descriptors, such as hydrophobicity, electronic properties, and steric parameters, to quantify the structural features of the molecules. The large benzyloxy group would be represented by descriptors that account for its size, shape, and hydrophobicity. By analyzing the coefficients of the QSAR equation, one could determine the relative importance of the 5-benzyloxy group and the N,N-dimethylaminoethyl side chain in determining the compound's activity.

Pharmacophore Modeling:

A pharmacophore model defines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For 5-Benzyloxy-N,N-dimethyltryptamine, a pharmacophore model for 5-HT receptor binding would likely include:

A hydrophobic/aromatic feature: Representing the indole ring system.

A hydrogen bond acceptor: The ether oxygen of the benzyloxy group.

A positively ionizable feature: The tertiary amine of the N,N-dimethylaminoethyl side chain.

An additional hydrophobic/aromatic feature: Representing the phenyl ring of the benzyloxy group.

The relative positions and distances between these features would be crucial for a good fit into the receptor binding site. Comparing this pharmacophore to those of other tryptamines like 5-MeO-DMT or N-benzyltryptamines could reveal key differences that explain their varying receptor affinities and selectivities. For instance, the position of the second aromatic feature in 5-Benzyloxy-N,N-dimethyltryptamine is distinct from the N-benzyl group in N-benzyltryptamines, leading to different pharmacophore models and predicted binding modes. Such models are crucial for designing new molecules with desired pharmacological properties. nih.gov

Metabolic Pathways and Enzyme Kinetics in Preclinical Models

Cytochrome P450 (CYP) Mediated Metabolism (e.g., CYP2D6)

The Cytochrome P450 (CYP) superfamily of enzymes, particularly the polymorphic isozyme CYP2D6, plays a significant role in the metabolism of 5-MeO-DMT. nih.govnih.gov The primary reaction catalyzed by CYP2D6 is O-demethylation, which converts 5-MeO-DMT into its active metabolite, bufotenine (B1668041) (5-HO-DMT). nih.govnih.gov Bufotenine itself is a potent ligand for the 5-HT₂A receptor, exhibiting a much higher affinity than the parent compound. nih.gov

Studies using recombinant human CYP enzymes have demonstrated that while multiple CYP isoforms were tested, only CYP2D6 was found to metabolize N,N-dimethyltryptamine (DMT) to a significant extent. tandfonline.comnih.gov In the context of 5-MeO-DMT, the catalytic efficiency of CYP2D6 in producing bufotenine is influenced by genetic polymorphisms. nih.gov Enzyme kinetic studies with different allelic variants of CYP2D6 have shown significant differences in their ability to perform O-demethylation. For instance, the wild-type CYP2D6.1 allele exhibits the highest catalytic activity compared to variants like CYP2D6.2 and CYP2D6.10, which show considerably lower efficiency. nih.govresearchgate.net

The role of CYP2D6 becomes more prominent when the primary metabolic pathway, mediated by Monoamine Oxidase, is inhibited. nih.gov In human liver microsomes (HLMs), a strong correlation between 5-MeO-DMT O-demethylation and CYP2D6 activity is observed only when MAO activity is blocked by an inhibitor. nih.gov This indicates that while O-demethylation is a key pathway, it is secondary to deamination under normal conditions. nih.gov Preclinical studies in CYP2D6-humanized mice further confirmed the role of this enzyme, showing a higher systemic exposure to the metabolite bufotenine compared to wild-type mice after administration of 5-MeO-DMT. nih.govresearchgate.net

Table 1: Enzyme Kinetic Parameters for Bufotenine Formation from 5-MeO-DMT by Recombinant CYP2D6 Allelic Isoforms

CYP2D6 IsoformKm (μM)Vmax (pmol/min/pmol P450)CLint (Vmax/Km) (μL/min/pmol P450)
CYP2D6.1 (Wild-type)29.3 ± 4.212.8 ± 0.80.44
CYP2D6.285.0 ± 19.414.8 ± 2.00.17
CYP2D6.10947 ± 35525.5 ± 9.10.03

Data sourced from studies on recombinant CYP2D6 allelic isozymes. nih.govresearchgate.net

Monoamine Oxidase (MAO) Mediated Metabolism (e.g., MAO-A)

The principal metabolic pathway for the inactivation of 5-MeO-DMT is oxidative deamination, a reaction catalyzed primarily by Monoamine Oxidase-A (MAO-A). nih.govnih.gov This pathway is responsible for the rapid breakdown of the compound in the gut and liver, which is why tryptamines like 5-MeO-DMT are generally not orally active without the co-administration of an MAO inhibitor (MAOI). researchgate.netacs.org

The deamination of 5-MeO-DMT leads to the formation of 5-methoxy-indole-3-acetaldehyde, which is then rapidly oxidized to 5-methoxy-indole-3-acetic acid (5-MIAA), the major urinary metabolite found in preclinical models. nih.govnih.govresearchgate.net The critical role of MAO-A in 5-MeO-DMT clearance has been demonstrated in numerous in vitro and in vivo studies. In human hepatocytes, the depletion of 5-MeO-DMT is significantly reduced when co-incubated with an MAOI like harmaline. nih.gov

Furthermore, co-administration of an MAOI in animal models leads to a substantial increase in the systemic exposure and prolonged effects of 5-MeO-DMT. nih.govnih.gov By blocking the primary MAO-A-mediated deamination pathway, a larger fraction of the compound is shunted towards the secondary metabolic pathways, such as the CYP2D6-mediated O-demethylation, resulting in increased formation of the active metabolite bufotenine. nih.govnih.gov This interaction highlights the crucial role of MAO-A in modulating both the pharmacokinetics of 5-MeO-DMT and the balance of its metabolic products. nih.gov

Identification and Characterization of Preclinical Metabolites (e.g., N-oxides, indole-3-acetic acid)

Metabolic studies in preclinical models, primarily in rats, have identified several key metabolites of 5-MeO-DMT. nih.govnih.gov The biotransformation of the parent compound gives rise to a range of products through various enzymatic reactions.

The most abundant metabolite identified in rat urine is 5-methoxy-indole-3-acetic acid (5-MIAA) , which results from the primary MAO-A-mediated deamination pathway. nih.govnih.govresearchgate.net This metabolite represents the main inactivation route for 5-MeO-DMT. nih.gov

Another significant metabolic route is O-demethylation, which produces bufotenine (5-hydroxy-N,N-dimethyltryptamine) . nih.gov Bufotenine can then be further metabolized. One pathway involves glucuronidation to form 5-hydroxy-N,N-dimethyltryptamine glucuronide . nih.govresearchgate.net Alternatively, bufotenine can undergo deamination to produce 5-hydroxyindoleacetic acid (5-HIAA) . nih.govresearchgate.net

N-oxygenation is another, albeit lesser, metabolic pathway that results in the formation of 5-methoxy-N,N-dimethyltryptamine N-oxide (5-MeO-DMT N-oxide) . nih.govnih.govtaylorandfrancis.com This N-oxide metabolite has been identified in rats and is a water-soluble compound. taylorandfrancis.com The formation of N-oxides is a recognized metabolic route for tryptamines. acs.orgdmt-nexus.mecaymanchem.com

Table 2: Major Preclinical Metabolites of 5-MeO-DMT Identified in Rat Urine

MetabolitePercentage of Total Urinary MetabolitesMetabolic Pathway
5-methoxyindoleacetic acid (5-MIAA)54%Deamination
5-hydroxy-N,N-dimethyltryptamine glucuronide23%O-demethylation followed by Glucuronidation
5-hydroxyindoleacetic acid (5-HIAA)14%O-demethylation followed by Deamination
Bufotenine (5-HO-DMT)9%O-demethylation

Data based on metabolic studies in rats following administration of radiolabeled 5-MeO-DMT. nih.govnih.govresearchgate.net

Enzymatic Methylation and Demethylation Processes

Demethylation is a key process in the metabolism of 5-MeO-DMT, specifically O-demethylation. As detailed previously, the enzyme CYP2D6 is primarily responsible for removing the methyl group from the 5-methoxy position of the indole (B1671886) ring, yielding the active metabolite bufotenine. nih.govnih.gov This reaction is a critical step that can modulate the pharmacological profile of the parent compound. In addition to O-demethylation, N-demethylation has been reported as a minor metabolic pathway for 5-MeO-DMT. nih.govresearchgate.net

Conversely, enzymatic methylation is fundamental to the biosynthesis of endogenous tryptamines. The enzyme Indolethylamine-N-methyltransferase (INMT) catalyzes the N-methylation of tryptamine (B22526) to form N,N-dimethyltryptamine (DMT). nih.govresearchgate.net This process utilizes S-adenosyl-L-methionine (SAM) as a methyl donor. researchgate.net INMT can also methylate serotonin (B10506) (5-hydroxytryptamine) to produce bufotenine. nih.gov While the direct remethylation of bufotenine back to 5-MeO-DMT by a methyltransferase is considered a possibility in vivo, the primary focus of metabolic studies has been on the degradation pathways. taylorandfrancis.com Preliminary research has also explored the use of methyltransferase enzymes for the biocatalytic dimethylation of substrates like 5-Benzyloxytryptamine (B112264), suggesting potential for enzymatic synthesis routes.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Receptor Binding Site Prediction

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mdpi.com This technique is crucial for predicting the binding affinity and identifying key amino acid residues involved in the interaction. For 5-Benzyloxy-N,N-dimethyltryptamine, docking simulations would be aimed at various serotonin (B10506) receptor subtypes, with a particular focus on 5-HT1A, 5-HT2A, and 5-HT2C, which are known targets for tryptamines. nih.govnih.gov

The process involves preparing the three-dimensional structures of both the ligand and the receptor. Homology modeling is often used to create a 3D model of a receptor if its crystal structure is unavailable, using the known structure of a similar protein as a template. nih.govescholarship.org Docking algorithms then sample a vast number of possible binding poses, scoring them based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces.

Studies on DMT and its analogs have successfully used docking to elucidate their binding modes within 5-HT receptors. nih.govnih.gov A critical interaction for tryptamines is the formation of a salt bridge between the protonated amine of the tryptamine (B22526) side chain and a conserved aspartic acid residue (Asp155 in 5-HT2A) in the receptor's binding pocket. youtube.comresearchgate.net It is highly probable that 5-Benzyloxy-N,N-dimethyltryptamine would engage in this same foundational interaction. The bulky benzyloxy group at the 5-position would likely occupy an extended binding pocket, interacting with hydrophobic and aromatic residues, which could influence its binding affinity and selectivity across different 5-HT receptor subtypes. nih.gov

Table 1: Predicted Interactions for Tryptamine Analogs at Serotonin Receptors from Docking Studies This table is a hypothetical representation based on typical findings for analogous compounds.

Receptor Subtype Ligand Analog Predicted Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
5-HT2A DMT -8.5 to -10.0 Asp155, Ser242, Phe339, Trp336 Salt Bridge, H-Bond, Pi-Pi Stacking
5-HT1B Ergotamine -9.0 to -11.0 Asp129, Trp327, Phe330, Phe331 Salt Bridge, H-Bond, Hydrophobic

| 5-HT1A | 5-MeO-DMT | -7.5 to -9.0 | Asp116, Tyr199, Phe361, Phe362 | Salt Bridge, H-Bond, Pi-Pi Stacking |

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformation

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations provide a much more detailed picture than static docking by simulating the movements of atoms and molecules, offering insights into the stability of the binding pose, conformational changes in the receptor, and the role of solvent molecules. youtube.comyoutube.com

For a 5-Benzyloxy-N,N-dimethyltryptamine-receptor complex, an MD simulation would typically run for hundreds of nanoseconds or even microseconds. youtube.commdpi.com The simulation would reveal whether the initial docked pose is stable or if the ligand shifts to a more favorable position. Key metrics analyzed during MD simulations include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone atoms over time, indicating the stability of the complex. A stable RMSD suggests the complex has reached equilibrium. nih.govresearchgate.net

Root-Mean-Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding or receptor activation. researchgate.net

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor, which are critical for binding stability. youtube.com

Table 2: Typical Parameters from Molecular Dynamics Simulations of Tryptamine-Receptor Complexes This table is a hypothetical representation based on typical findings for analogous compounds.

System Simulation Time (ns) Average RMSD (Å) Key Stable Interactions
DMT @ 5-HT2A 100 - 1000 1.5 - 2.5 Salt bridge with Asp155; H-bond with Ser242
5-MeO-DMT @ 5-HT1A 100 - 500 1.8 - 3.0 Salt bridge with Asp116; H-bond with Thr121

| Ergotamine @ 5-HT1B | 100 - 500 | 2.0 - 3.5 | Salt bridge with Asp129; Pi-stacking with Trp327 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For tryptamines, QSAR models can predict properties like receptor binding affinity or functional potency based on physicochemical descriptors calculated from their molecular structures. nih.govnih.gov

To build a QSAR model, a dataset of tryptamine analogs with known activities at a specific receptor (e.g., 5-HT2A) is required. nih.gov For each molecule, various molecular descriptors are calculated, such as:

Topological descriptors: Describe the connectivity of atoms.

Electronic descriptors: Include properties like partial charges and dipole moment.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

Steric descriptors: Related to the size and shape of the molecule.

A mathematical model is then generated using statistical methods like multiple linear regression or machine learning algorithms, creating an equation that can predict the activity of new, untested compounds. nih.gov While no specific QSAR models for 5-Benzyloxy-N,N-dimethyltryptamine were found, its descriptors could be calculated and fed into existing models for tryptamines to predict its affinity for various 5-HT receptors. nih.gov The large, hydrophobic benzyloxy group would significantly influence descriptors related to size and lipophilicity, which are known to affect receptor affinity. nih.gov

Table 3: Examples of Descriptors Used in QSAR Models for Tryptamines This table presents a selection of descriptors commonly employed in QSAR studies.

Descriptor Type Example Descriptor Description
Electronic pKa Acid dissociation constant of the terminal amine
Hydrophobic LogP Octanol-water partition coefficient, measures lipophilicity
Steric Molecular Volume The volume occupied by the molecule
Topological Wiener Index A number based on the distances between all pairs of atoms

| Quantum Chemical | HOMO/LUMO Energy | Energy of the Highest Occupied/Lowest Unoccupied Molecular Orbital |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to exert a specific biological effect. azolifesciences.com These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups, and positive/negative ionizable centers. acs.orgacs.org

A pharmacophore model for 5-HT receptor agonists can be generated based on the structures of known active ligands like serotonin, DMT, or psilocybin. nih.gov Such a model would typically include:

A positive ionizable feature, corresponding to the protonated nitrogen of the ethylamine (B1201723) side chain.

An aromatic ring feature, representing the indole (B1671886) nucleus.

One or more hydrogen bond acceptor/donor sites, representing the indole NH group and any substituents on the ring. acs.org

Once a pharmacophore model is validated, it can be used as a 3D query to rapidly search large databases of chemical compounds in a process called virtual screening. azolifesciences.comnih.govresearchgate.net This allows for the efficient identification of novel molecules that match the pharmacophore and are therefore likely to bind to the target receptor. mdpi.comnih.gov 5-Benzyloxy-N,N-dimethyltryptamine itself fits the general pharmacophore for a tryptamine-based 5-HT agonist. This methodology could be used to discover other novel compounds with potentially different substitution patterns that might exhibit improved selectivity or potency. azolifesciences.comresearchgate.net

Table 4: Hypothetical Pharmacophore Model for a 5-HT2A Receptor Agonist Based on common features of known tryptamine agonists.

Feature Description Corresponding Moiety in 5-Benzyloxy-N,N-dimethyltryptamine
Positive Ionizable (PI) A positively charged group, typically an amine. Terminal dimethylamine (B145610) group
Aromatic Ring (AR) A planar, cyclic, conjugated system. Indole ring system
Hydrogen Bond Donor (HBD) An atom capable of donating a hydrogen bond. Indole nitrogen (N-H)
Hydrogen Bond Acceptor (HBA) An atom capable of accepting a hydrogen bond. Oxygen atom of the benzyloxy group

| Hydrophobic (HY) | A non-polar region of the molecule. | Benzyl (B1604629) group and ethyl side chain |

Exploration of Biological Activities in Preclinical Models

Investigations into Neuroplasticity and Synaptic Remodeling Mechanisms (e.g., psychoplastogenic effects)

Research indicates that certain tryptamine (B22526) compounds may possess psychoplastogenic properties, meaning they have the ability to promote rapid and sustained neural plasticity. This class of molecules, known as psychoplastogens, is being investigated for its potential to remodel neural circuits, which may have therapeutic implications. researchgate.netnih.gov Studies suggest that psychedelics can enhance synaptic plasticity, potentially aiding in recovery from various psychological conditions.

Compounds like 5-Benzyloxy-N,N-dimethyltryptamine are of interest for these potential psychoplastogenic effects. The mechanism is believed to involve the promotion of neuronal growth and the modulation of synaptic connections. nih.govnih.gov Animal studies with related compounds have shown that psychedelics can induce a state of heightened sensitivity in the nervous system to environmental stimuli, potentially reopening critical windows for long-term structural changes in the brain. researchgate.netarxiv.org While direct and extensive in vivo studies on 5-Benzyloxy-N,N-dimethyltryptamine oxalate (B1200264) are limited, its structural similarity to other known psychoplastogens makes it a candidate for further investigation in the field of neuroplasticity. nih.gov

ConceptDescriptionRelevance to 5-Benzyloxy-N,N-dimethyltryptamine
PsychoplastogensSmall molecules that promote rapid and sustained neural plasticity, including effects on dendritic branching and spine growth. researchgate.netnih.govConsidered a compound of interest for potential psychoplastogenic effects due to its tryptamine structure.
Synaptic PlasticityThe ability of synapses to strengthen or weaken over time, a fundamental process for learning and memory. Psychedelics have been shown to enhance this process. The compound's potential to influence neuroplasticity suggests a possible role in modulating synaptic strength and connectivity.
Neuronal GrowthMechanisms involving the activation of pathways like mTOR that lead to the growth of neurites and the formation of new synapses. nih.govAs a potential psychoplastogen, it may engage cellular pathways that promote neuronal growth and structural remodeling. researchgate.net

Modulatory Effects on Neurophysiological Pathways (e.g., locomotion, behavioral responses linked to receptor activation)

The biological activity of 5-Benzyloxy-N,N-dimethyltryptamine oxalate is primarily attributed to its interaction with serotonin (B10506) (5-HT) receptors. Specifically, it is believed to interact with the 5-HT1A and 5-HT2A subtypes, which are key targets for many psychedelic tryptamines. The compound may function as either an agonist, activating the receptor, or an antagonist, blocking its activity, thereby modulating various neurophysiological pathways.

Preclinical studies on the closely related compound 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) have demonstrated that activation of the 5-HT1A receptor can lead to specific behavioral responses in rats, such as decreased locomotor activity and reciprocal forepaw treading. nih.govnih.gov These effects could be attenuated by a selective 5-HT1A antagonist. nih.govnih.gov While these findings are for a different molecule, they illustrate the types of behavioral outcomes that can be mediated through the serotonin receptor pathways that this compound is also thought to engage. However, it has been noted that the bulky benzyloxy group on the this compound molecule may create steric hindrance, potentially altering its binding affinity and functional activity at these receptors compared to less bulky compounds like 5-MeO-DMT.

Receptor TargetPotential RoleObserved Effects in Related Compounds (e.g., 5-MeO-DMT)
5-HT1ABelieved to be a primary target for this compound. Activation is linked to decreased locomotor activity and reciprocal forepaw treading in rats. nih.govnih.gov
5-HT2AConsidered a key target for the compound's activity. Activation is associated with hyperthermia and other autonomous effects. nih.gov
Dopamine (B1211576) ReceptorsMay be indirectly affected.Some behavioral effects of 5-MeO-DMT were blocked by the dopamine antagonist haloperidol (B65202) in non-reserpinised rats, suggesting a complex interaction between serotonin and dopamine systems. nih.gov

Antioxidant Activity and Oxidative Stress Modulation in Cellular Models

Direct investigations into the antioxidant properties of this compound are not extensively documented in the available scientific literature. However, research on the parent compound, N,N-dimethyltryptamine (DMT), provides some context. Studies have shown that DMT can exhibit protective effects against cellular stress induced by hypoxia (low oxygen). nih.govnih.gov This neuroprotective action was found to be mediated through the Sigma-1 receptor, an intracellular chaperone that helps regulate the cellular stress response. nih.govnih.gov Activation of the Sigma-1 receptor by DMT was shown to robustly increase the survival of human cortical neurons and immune cells under hypoxic conditions. nih.gov

Conversely, one study using a C. elegans model of Alzheimer's disease noted that DMT alone did not demonstrate direct antioxidant effects. mdpi.com However, when combined with other plant-derived bioactive compounds, it contributed to enhanced survival under oxidative stress, suggesting a potential indirect role in bolstering cellular resilience. mdpi.com These findings for DMT highlight a potential, though unconfirmed, area of research for its benzyloxy derivative.

CompoundModel SystemFindingMechanism
N,N-Dimethyltryptamine (DMT)Human iPSC-derived cortical neurons, macrophages, dendritic cellsIncreased cell survival under severe hypoxia. nih.govnih.govMediated by activation of the Sigma-1 receptor (Sig-1R). nih.govnih.gov
N,N-Dimethyltryptamine (DMT)Transgenic C. elegans (Alzheimer's model)Did not exhibit direct antioxidant effects alone but enhanced survival under oxidative stress when combined with other bioactive compounds. mdpi.comSuggested an indirect role in modulating cellular resilience. mdpi.com

Amyloid Fibril Inhibition and Disaggregation Potential in In Vitro Systems

There is currently a lack of specific in vitro data on the direct effects of this compound on the inhibition of amyloid fibril formation or the disaggregation of existing plaques. Research into tryptamines for neurodegenerative conditions like Alzheimer's disease is an emerging field. Studies involving the related compound N,N-dimethyltryptamine (DMT) have shown some promising results in preclinical models.

For instance, in a transgenic C. elegans model of Alzheimer's disease, a combination therapy that included DMT led to a significant reduction in the burden of amyloid-β plaques. mdpi.com Furthermore, other research has indicated that long-term administration of DMT improved neurogenesis and cognitive function in rat models of Alzheimer's disease, an effect that was linked to the activation of the Sigma-1 receptor. frontiersin.org These findings suggest that certain tryptamines may interfere with the pathological processes of amyloid aggregation, but this has not yet been specifically demonstrated for this compound.

CompoundModel SystemKey Finding Related to Amyloid PathologyPotential Mechanism
N,N-Dimethyltryptamine (DMT)Transgenic C. elegans (Alzheimer's model)Treatment including DMT significantly reduced amyloid-β plaque burden. mdpi.comPart of a multi-target combination therapy. mdpi.com
N,N-Dimethyltryptamine (DMT)Rat models of Alzheimer's diseaseImproved neurogenesis and cognitive function. frontiersin.orgActivation of the Sigma-1 receptor. frontiersin.org

Anti-Inflammatory Mechanisms in Preclinical Models

While specific preclinical studies on the anti-inflammatory mechanisms of this compound are limited, extensive research on the related endogenous tryptamines N,N-dimethyltryptamine (DMT) and 5-MeO-DMT has revealed significant immunomodulatory properties. nih.govblossomanalysis.comresearchgate.netnih.gov These studies, primarily using human monocyte-derived dendritic cells, have shown that DMT and 5-MeO-DMT can potently regulate inflammatory responses. nih.govplos.org

The primary mechanism identified involves the Sigma-1 receptor, a protein expressed on immune cells that, when activated by these tryptamines, initiates an anti-inflammatory cascade. researchgate.netnih.gov This activation leads to a significant inhibition of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α. blossomanalysis.comnih.gov Concurrently, these tryptamines were found to increase the production and secretion of the anti-inflammatory cytokine IL-10. blossomanalysis.comnih.gov This shift from a pro-inflammatory to an anti-inflammatory cytokine profile suggests that these compounds may help regulate immune homeostasis. frontiersin.orgplos.org Given these findings, the potential for this compound to exhibit similar anti-inflammatory activity warrants further investigation.

Compound(s)Preclinical ModelEffect on Pro-Inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β)Effect on Anti-Inflammatory Cytokines (e.g., IL-10)Primary Mechanism
DMT & 5-MeO-DMTHuman monocyte-derived dendritic cells (moDCs)Significant inhibition of production and secretion. blossomanalysis.comnih.govplos.orgSignificant increase in production and secretion. blossomanalysis.comnih.govplos.orgActivation of the Sigma-1 receptor. frontiersin.orgresearchgate.netnih.gov
DMT & 5-MeO-DMTHuman moDCsInhibited the capacity of dendritic cells to prime inflammatory Th1 and Th17 T-cells. researchgate.netnih.govN/ASigma-1 receptor dependent. researchgate.netnih.gov

Future Directions in Academic Research on 5 Benzyloxy N,n Dimethyltryptamine Oxalate

Elucidation of Novel Molecular Targets and Polypharmacology

A key area of interest will be to determine its affinity and efficacy at various serotonin (B10506) (5-HT) receptor subtypes beyond the commonly studied 5-HT1A and 5-HT2A receptors. For instance, its interaction with receptors like the 5-HT1B, as has been studied for other dimethyltryptamine analogues, could reveal insights into its potential impact on psychiatric disorders. herbmedpharmacol.com Furthermore, exploring its activity at other receptor systems, such as dopamine (B1211576) and adrenergic receptors, will be crucial in building a complete picture of its neuropharmacological footprint. The discovery that other tryptamines like N,N-dimethyltryptamine (DMT) and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) can modulate inflammatory responses through the sigma-1 receptor opens up an entirely new avenue for investigation for 5-BnDMT. plos.org

Development of Stereoselective Synthetic Routes and Analysis of Enantiomers

Currently, the synthesis of 5-Benzyloxy-N,N-dimethyltryptamine oxalate (B1200264) is often achieved through methods that may not control for stereochemistry. The presence of a chiral center, if any, in the molecule means that it can exist as a pair of enantiomers. These stereoisomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, a critical future direction is the development of stereoselective synthetic routes that allow for the production of individual enantiomers in high purity.

Once isolated, a thorough analysis of each enantiomer will be necessary. This will involve comparing their binding affinities and functional activities at various receptor targets. Techniques such as chiral chromatography will be essential for separating the enantiomers, and their distinct biological effects will need to be characterized in vitro and in vivo. This line of research is crucial for identifying the more potent or selective enantiomer, which would be the preferred candidate for any further therapeutic development. The synthesis and analysis of positional isomers of related compounds, such as the hydroxy-N,N-dimethyltryptamines, has proven valuable in distinguishing their activities and ensuring correct identification, a practice that should be adopted for 5-BnDMT. nih.gov

Comprehensive Pharmacological Profiling across Diverse Receptor Systems

A comprehensive pharmacological profile is essential to fully understand the potential of 5-Benzyloxy-N,N-dimethyltryptamine oxalate. While initial studies have pointed towards interactions with serotonin receptors, a much broader screening across diverse receptor systems is warranted. This should include, but not be limited to, various subtypes of dopamine, adrenergic, histamine, and muscarinic acetylcholine (B1216132) receptors.

This extensive profiling will help to create a detailed "receptor fingerprint" for the compound, highlighting its selectivity or lack thereof. Understanding the full spectrum of its interactions is vital for predicting its potential therapeutic effects and side-effect profile. For example, the pharmacological profiling of 5-MeO-DMT has revealed its activity at both 5-HT1A and 5-HT2A receptors, which contributes to its complex behavioral effects. nih.gov A similar in-depth analysis for 5-BnDMT will provide a more complete picture of its potential applications.

Receptor SystemPotential Area of Investigation
Serotonin (5-HT) Receptors Affinity and functional activity at a wide range of subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT2A/C, 5-HT6, 5-HT7).
Dopamine Receptors Binding and functional assays for D1-D5 receptor subtypes.
Adrenergic Receptors Characterization of interactions with α and β adrenergic receptor subtypes.
Sigma Receptors Investigation of binding and functional modulation, particularly in the context of immune response. plos.org
Other GPCRs and Ion Channels Broad screening to identify novel and unexpected molecular targets.

Advanced Structural Biology of Ligand-Receptor Complexes (e.g., cryo-EM, X-ray crystallography)

To gain a precise understanding of how this compound interacts with its molecular targets, advanced structural biology techniques are indispensable. The use of cryogenic electron microscopy (cryo-EM) and X-ray crystallography can provide high-resolution, three-dimensional structures of the ligand-receptor complex.

These structural insights are invaluable for several reasons. They can reveal the specific amino acid residues within the receptor's binding pocket that are crucial for interaction with the compound. This information can explain the observed affinity and selectivity and guide the rational design of new analogues with improved properties. While no specific structural data for this compound is currently available, the successful application of these techniques to other receptor-ligand complexes serves as a clear roadmap for future research. A patent for new crystalline salt forms of DMT, including an oxalate form, highlights the importance of understanding the solid-state structure, which is a precursor to more complex structural studies. google.com

In-depth Mechanistic Studies of Observed Preclinical Biological Effects

While initial research may identify certain biological effects of this compound, future studies must focus on elucidating the underlying molecular and cellular mechanisms responsible for these observations. For example, if the compound is found to have antidepressant-like effects in preclinical models, it will be crucial to investigate the downstream signaling pathways that are activated following receptor binding.

This could involve studying changes in second messenger systems (e.g., cAMP, inositol (B14025) phosphates), activation of specific protein kinases, and alterations in gene expression. Techniques such as Western blotting, qPCR, and RNA sequencing will be instrumental in these investigations. Furthermore, understanding the metabolic fate of the compound is critical. Studies on the metabolism of related compounds like 5-MeO-DMT have shown the involvement of enzymes like CYP2D6 and monoamine oxidase A (MAO-A), and similar investigations are needed for 5-BnDMT. nih.govresearchgate.net The identification of its metabolites is also important, as they may have their own pharmacological activity. researchgate.net

Rational Design and Synthesis of Functionally Selective Analogues with Tailored Activities

The culmination of the aforementioned research efforts will be the ability to engage in the rational design and synthesis of functionally selective analogues of this compound. Functional selectivity, also known as biased agonism, refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. This is a highly sought-after property in drug discovery as it can lead to the development of drugs with improved therapeutic efficacy and reduced side effects.

By understanding the structure-activity relationships and the specific interactions between 5-BnDMT and its receptors, medicinal chemists can design new molecules with tailored activities. For instance, it may be possible to create an analogue that retains the desired therapeutic effects mediated through one signaling cascade while minimizing the undesirable effects associated with another. This approach has been successfully applied in the development of inhibitors for other molecular targets and represents a promising future for tryptamine-based drug discovery. nih.govnih.gov The development of novel synthetic routes will be key to accessing these new chemical entities. chemrxiv.org

Q & A

Basic Research Questions

Q. What synthetic routes are established for 5-Benzyloxy-N,N-dimethyltryptamine oxalate, and what analytical methods validate its purity and structure?

  • Methodological Answer : The compound is synthesized via reduction of 5-benzyloxy-N,N-dimethyl-3-indoleglyoxylamide using lithium aluminum hydride (LAH) in tetrahydrofuran (THF), followed by oxalic acid salt formation . Characterization involves:

  • Melting Point Analysis : Confirm purity (reported m.p. 178–180°C for oxalate salt) .
  • Chromatography : Thin-layer chromatography (TLC) or HPLC to monitor reaction progress.
  • Spectroscopy : NMR (¹H/¹³C) and mass spectrometry (MS) for structural confirmation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Protect from light in sealed glass containers at cool room temperature; avoid strong oxidizers .
  • PPE : Use nitrile gloves, dust masks, and safety goggles; wear long-sleeved lab coats .
  • Engineering Controls : Use fume hoods for synthesis and local exhaust ventilation during handling .

Q. Which serotonin receptor subtypes does this compound primarily target, and how are receptor affinities quantified?

  • Methodological Answer :

  • Receptor Screening : Radioligand binding assays (e.g., ³H-LSD displacement for 5-HT2A/5-HT1A).
  • Key Findings : Related analogs (e.g., 5-MeO-DMT) show high 5-HT1A affinity (Ki = 15–30 nM) and moderate 5-HT2A activity (Ki = 100–200 nM) .
  • Functional Assays : Measure cAMP or calcium flux in transfected HEK293 cells expressing receptor subtypes .

Advanced Research Questions

Q. How should dose-response studies be designed to assess neurophysiological effects while controlling for intersubject variability?

  • Methodological Answer :

  • Dose Selection : Use a double-blind, placebo-controlled design with escalating doses (e.g., 0.05–0.4 mg/kg IV) .
  • Metrics : Subjective effects via Hallucinogen Rating Scale (HRS); neuroimaging (fMRI) to track default-mode network (DMN) suppression .
  • Controls : Stratify participants by prior psychedelic experience and genotype (e.g., CYP2D6 polymorphisms affecting metabolism) .

Q. How can contradictions in reported receptor binding affinities be resolved across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Use identical cell lines (e.g., CHO-K1 vs. HEK293), buffer pH, and ligand concentrations .
  • Cross-Validate Models : Compare in vitro (recombinant receptors) and in vivo (rodent head-twitch response) data .
  • Meta-Analysis : Pool data from independent studies to identify outliers (e.g., affinity discrepancies >10-fold) .

Q. What models are optimal for studying metabolic pathways and drug interactions involving this compound?

  • Methodological Answer :

  • In Vitro : Human liver microsomes or hepatocytes to identify CYP2D6-mediated O-demethylation and MAO-A deamination .
  • In Vivo : CYP2D6 knockout mice to isolate MAO-A contributions; co-administer MAO inhibitors (e.g., harmaline) to assess pharmacokinetic interactions .
  • Analytical Tools : LC-MS/MS for quantifying parent drug and metabolites (e.g., bufotenine) in plasma .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.